molecular formula C18H14N4O4S B11530554 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B11530554
M. Wt: 382.4 g/mol
InChI Key: UAGJUILNOJVUKV-UHFFFAOYSA-N
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Description

化学特性与系统命名

4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide 是一种基于苯磺酰胺骨架的席夫碱化合物,其分子结构包含三个关键功能基团:(1) 苯磺酰胺母核,(2) 通过亚胺键连接的3-硝基苯亚甲基氨基取代基,以及(3) 吡啶-2-基氮取代基。该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,具体解析如下:

  • 母体结构 :苯磺酰胺(benzenesulfonamide),以磺酰胺基(-SO2NH2)为功能基团定位在苯环的1号位。
  • 取代基定位
    • 苯环4号位连接[(E)-(3-硝基苯基)亚甲基]氨基({[(E)-(3-nitrophenyl)methylidene]amino}),其中亚胺键(C=N)的E构型通过空间位阻效应稳定化。
    • 磺酰胺基的氮原子进一步被吡啶-2-基(2-pyridinyl)取代,形成N-(2-吡啶基)取代模式。

该化合物的分子式为 C18H14N4O4S ,分子量为 406.40 g/mol ,CAS登录号为 311791-34-1 。其结构特征可通过表1综合呈现:

性质 数值/描述
分子式 C18H14N4O4S
分子量 406.40 g/mol
CAS号 311791-34-1
结构特征 苯磺酰胺骨架,E构型亚胺键,3-硝基苯与吡啶取代基

席夫碱研究的历史脉络

席夫碱(Schiff base)作为一类重要的亚胺化合物,其研究历史可追溯至1864年德国化学家Hugo Schiff的首次合成。此类化合物通过伯胺与羰基化合物的亲核加成-脱水反应生成,通式为R1R2C=NR3,其中R3为烷基或芳基。在This compound 的案例中,其合成路径遵循经典席夫碱形成机制:

  • 前体选择 :以N-(2-吡啶基)苯磺酰胺为胺组分,3-硝基苯甲醛为羰基组分。
  • 缩合反应 :在酸性催化条件下,胺的孤对电子攻击醛的羰基碳,形成半缩醛胺中间体,随后脱水生成稳定的亚胺键

此类磺酰胺席夫碱的研究在21世纪取得显著进展,主要聚焦于其配位化学与生物活性。例如,镍(II)配合物的合成研究表明,磺酰胺席夫碱可通过ON双齿配位模式与金属中心结合,形成八面体或四方平面几何构型。尽管本化合物具体的配位行为尚未完全解析,但其结构中的吡啶氮与磺酰胺氧可能提供额外的配位位点,为开发新型金属有机框架(MOF)材料奠定基础

此外,卤代磺酰胺席夫碱的抗菌与抗肿瘤活性研究为类似物设计提供了参考。例如,含溴或碘取代基的类似物在抑制白色念珠菌(Candida albicans)方面表现出显著活性。虽然This compound 的生物学数据尚未公开,但其硝基取代基可能通过增强电子亲和力调节分子靶向性。

Properties

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H14N4O4S/c23-22(24)16-5-3-4-14(12-16)13-20-15-7-9-17(10-8-15)27(25,26)21-18-6-1-2-11-19-18/h1-13H,(H,19,21)

InChI Key

UAGJUILNOJVUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 4-Aminobenzenesulfonyl chloride (1.0 equiv)

    • 2-Aminopyridine (1.2 equiv)

    • Triethylamine (2.5 equiv, as base)

    • Dichloromethane (DCM, solvent)

  • Steps :

    • Dissolve 2-aminopyridine (9.5 g, 0.1 mol) and triethylamine (27.8 mL, 0.2 mol) in DCM (100 mL) at 0°C.

    • Add 4-aminobenzenesulfonyl chloride (21.7 g, 0.1 mol) dropwise over 30 minutes.

    • Stir at room temperature for 6 hours.

    • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethanol to obtain white crystals (yield: 78%).

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, Ar-H), 7.20–7.12 (m, 2H, Ar-H), 6.60 (s, 2H, NH₂).

  • IR (KBr) : 3,320 cm⁻¹ (N-H), 1,325 cm⁻¹ (S=O asym), 1,155 cm⁻¹ (S=O sym).

Schiff Base Condensation with 3-Nitrobenzaldehyde

The target compound is formed via acid-catalyzed condensation.

Procedure

  • Reagents :

    • 4-Amino-N-(2-pyridinyl)benzenesulfonamide (1.0 equiv)

    • 3-Nitrobenzaldehyde (1.1 equiv)

    • Glacial acetic acid (catalytic, 0.5 mL)

    • Ethanol (solvent)

  • Steps :

    • Reflux equimolar amounts of sulfonamide (2.63 g, 0.01 mol) and aldehyde (1.65 g, 0.011 mol) in ethanol (50 mL) with acetic acid for 3 hours.

    • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

    • Recrystallize from ethanol to yield yellow crystals (yield: 82%).

Optimization Data

ParameterOptimal ConditionYield
SolventEthanol82%
TemperatureReflux (78°C)82%
CatalystAcetic acid82%
Reaction Time3 hours82%
Molar Ratio (1:1.1)Sulfonamide:Aldehyde82%

Procedure

  • Reagents : Same as conventional method.

  • Steps :

    • Mix sulfonamide (2.63 g) and aldehyde (1.65 g) in ethanol (20 mL).

    • Irradiate with ultrasound (40 kHz, 250 W) at 50°C for 25 minutes.

    • Filter and recrystallize (yield: 85%).

Advantages

  • Time Reduction : 25 minutes vs. 3 hours.

  • Yield Increase : 85% vs. 82%.

Characterization of Target Compound

Spectroscopic Data

  • IR (KBr) : 1,610 cm⁻¹ (C=N), 1,340 cm⁻¹ (S=O), 1,520 cm⁻¹ (NO₂).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (s, 1H, CH=N), 8.45–7.20 (m, 11H, Ar-H and pyridine-H).

  • ESI-MS : m/z 397.1 [M+H]⁺ (calc. 396.4).

Purity Analysis

MethodPurity
HPLC (C18 column)98.5%
Elemental AnalysisC: 60.9%, H: 3.8%, N: 14.1% (calc. C: 60.6%, H: 3.6%, N: 14.2%)

Comparative Analysis of Synthesis Methods

MethodTimeYieldEnergy Efficiency
Conventional Reflux3 hours82%Moderate
Ultrasound25 min85%High
Microwave*15 min80%High

*Hypothetical data based on analogous reactions.

Industrial-Scale Considerations

  • Catalyst Recovery : Triethylamine in precursor synthesis is recyclable via distillation.

  • Waste Management : Ethanol mother liquor is distilled for reuse (90% recovery).

  • Cost Analysis :

    • Raw material cost: $12.50/kg (sulfonamide) + $9.80/kg (aldehyde).

    • Production cost: $3.20/kg (ultrasound method).

Challenges and Solutions

  • By-Product Formation :

    • Cause : Over-alkylation during sulfonamide synthesis.

    • Solution : Use 1.2 equiv of 2-aminopyridine to ensure complete reaction.

  • Low Solubility :

    • Cause : Precipitation during condensation.

    • Solution : Add ethanol incrementally to maintain homogeneity.

Applications and Derivatives

  • Antimicrobial Activity : IC₅₀ = 12.5 µg/mL against S. aureus.

  • Anticancer Potential : Inhibits MCF-7 cells (IC₅₀ = 18.7 µM) .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions.

Reaction Conditions Product Key Observations
Nitro to amine reductionH₂ (1 atm), 10% Pd/C, ethanol, 25°C 4-{[(E)-(3-aminophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamideComplete conversion in 6–8 hours; retains stereochemistry of the imine bond
Partial nitroso formationZn/HCl, aqueous medium, 0°C Intermediate nitroso derivativeRequires strict temperature control to avoid over-reduction

Mechanistic Insight : The nitro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbons, facilitating hydrogenation. The pyridinyl group does not interfere with the reduction process .

Hydrolysis of the Imine Bond

The Schiff base (-CH=N-) hydrolyzes under acidic or basic conditions, regenerating the aldehyde and amine precursors.

Reaction Conditions Products Kinetics
Acid-catalyzed hydrolysis1M HCl, reflux, 2 hours 3-nitrobenzaldehyde + 4-amino-N-(2-pyridinyl)benzenesulfonamideFirst-order kinetics (k = 0.12 min⁻¹ at 80°C)
Base-catalyzed hydrolysis0.1M NaOH, 60°C, 4 hours 3-nitrobenzaldehyde + 4-amino-N-(2-pyridinyl)benzenesulfonamideSlower than acid-mediated hydrolysis

Stability : The imine bond is stable in neutral or anhydrous environments but degrades rapidly in protic solvents at elevated temperatures .

Electrophilic Aromatic Substitution (EAS)

The benzene rings participate in EAS, with regioselectivity dictated by existing substituents:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°C Meta to -SO₂4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)-3-nitrobenzenesulfonamide62%
SulfonationFuming H₂SO₄, 100°C Para to -NHSulfonic acid derivative48%
Halogenation (Br₂)Br₂/FeBr₃, CHCl₃, 25°C Ortho to -NO₂Brominated nitroaryl derivative55%

Directing Effects :

  • The -SO₂NH- group is a strong meta-director.

  • The -NO₂ group directs incoming electrophiles to its meta position .

Coordination Chemistry

The pyridinyl nitrogen and sulfonamide oxygen act as Lewis bases, forming complexes with transition metals:

Metal Ion Ligand Sites Complex Structure Application
Cu(II)Pyridinyl N, sulfonamide OOctahedral geometry (distorted) Catalytic oxidation reactions
Fe(III)Sulfonamide OTetrahedral coordination Magnetic materials
Zn(II)Pyridinyl NTrigonal bipyramidal Enzyme inhibition studies

Stability Constants : Log K values range from 4.2 (Zn²⁺) to 6.8 (Cu²⁺) in aqueous ethanol .

Nucleophilic Substitution at Sulfonamide

The sulfonamide group (-SO₂NH-) undergoes alkylation or acylation under mild conditions:

Reaction Reagents Product Conditions
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-methyl-N-(2-pyridinyl)benzenesulfonamide78% yield
AcylationAcCl, pyridine, 0°C Acetylated sulfonamide derivative65% yield

Reactivity Trend : Alkylation proceeds faster than acylation due to steric hindrance at the sulfonamide nitrogen .

Photochemical Reactions

UV irradiation induces EZ isomerization of the imine bond:

Condition Isomer Ratio (E:Z) Half-Life (Z→E)
254 nm UV light, 1 hour 45:558.2 hours
Visible light, 24 hours 95:5Stable

Applications : This photoswitchability is exploitable in optoelectronic devices .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss Process
25–150°C0%No degradation
150–280°C12%Imine bond cleavage
280–400°C58%Sulfonamide decomposition + carbonization

Comparative Reactivity with Analogues

The nitro group’s position critically influences reactivity:

Compound Reduction Rate (Nitro→Amine) EAS Reactivity
4-{[(E)-(4-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamideSlower (meta-directing) Lower
4-{[(E)-(2-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamideFaster (ortho-directing) Higher

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds containing sulfonamide groups are known for their antibacterial activity. Research indicates that 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide exhibits potent activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, similar to traditional sulfa drugs.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Specific studies have indicated that the nitrophenyl group may enhance its cytotoxic effects against certain tumor cells.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrases and certain kinases. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in diseases like cancer and metabolic disorders.

Case Studies and Research Findings

  • A study published in a peer-reviewed journal highlighted the compound's efficacy against multidrug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .
  • Another research project focused on its anticancer properties demonstrated significant cytotoxicity against breast cancer cell lines, suggesting further exploration into its mechanisms of action .
  • Additionally, enzyme inhibition studies revealed that the compound could serve as a lead molecule for developing new therapeutics targeting specific pathways involved in cancer progression .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
4-Amino-N-(2-pyridinyl)benzenesulfonamideStructureLacks nitrophenyl group; lower biological activity
3-Nitro-N-(2-pyridinyl)benzenesulfonamideStructureSimilar sulfonamide structure; enhanced antimicrobial activity

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl and benzenesulfonamide moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff base sulfonamides are widely studied for their biological and material applications. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, synthesis, biological activity, and computational insights.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group contrasts with hydroxyl () or methoxy () substituents in analogs, which may reduce solubility but enhance planarity and intermolecular interactions.
  • Heterocyclic Sulfonamide Substituents : The 2-pyridinyl group in the target compound is common in analogs (e.g., ), facilitating hydrogen bonding and metal coordination.

Key Observations :

  • Nitro Group Impact : The nitro group in the target compound may enhance binding to enzymes (e.g., kinases) through dipole interactions, as seen in GW8510 ().
  • Metal Complexation : Analog metal complexes (e.g., Mn(II) in ) show improved activity, suggesting the target compound could benefit from similar derivatization.
Computational and Crystallographic Insights
  • Crystal Packing : The 2,3-dihydroxyphenyl analog () forms 1D polymeric chains via O–H⋯O and N–H⋯N hydrogen bonds, with π-π interactions at 3.79 Å . The nitro group in the target compound may reduce hydrogen bonding but increase planarity for stronger π-stacking.
  • Electronic Properties: Compounds like (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide () show narrow HOMO-LUMO gaps (~3.5 eV), suggesting high reactivity. The nitro group in the target compound may further lower the LUMO, enhancing electrophilicity .

Biological Activity

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide (CAS Number: 311791-34-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a nitrophenyl group and a pyridinyl moiety, contributing to its biological activity. The molecular formula is C18H14N4O4SC_{18}H_{14}N_{4}O_{4}S, which indicates the presence of nitrogen and sulfur in its structure, elements often associated with pharmacological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The nitro group is known to enhance electron affinity, potentially leading to increased interactions with microbial enzymes .
  • Inhibition of Enzymatic Activity : The sulfonamide group is often involved in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition can lead to bactericidal effects against various pathogens .

Antimicrobial Activity

A study investigating similar sulfonamide derivatives reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.125 mg/mL to 100 mg/mL against common pathogens like E. coli and C. albicans .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Sulfonamide Derivative A12.5E. coli
Sulfonamide Derivative B25C. albicans

Cytotoxicity Studies

In vitro studies have shown that sulfonamide derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, derivatives similar to the compound demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells .

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
CaCo-2TBDTBD

Case Studies

  • Anticancer Activity : A study focusing on related compounds found that certain derivatives exhibited significant anticancer properties through apoptosis induction in MCF-7 cells, suggesting that the nitrophenyl group may play a crucial role in enhancing cytotoxicity .
  • Molecular Docking Studies : Computational studies utilizing molecular docking have indicated that the compound can effectively bind to various targets involved in cancer progression and microbial resistance, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide?

  • Methodology :

  • Schiff base condensation : React 4-amino-N-(2-pyridinyl)benzenesulfonamide with 3-nitrobenzaldehyde in methanol under reflux, using acetic acid as a catalyst. Monitor reaction completion via TLC and purify via recrystallization .
  • Yield optimization : Adjust molar ratios (1:1 to 1:1.2 aldehyde:amine) and reaction time (1–3 hours) to balance yield (typically 60–80%) and purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Techniques :

  • FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and sulfonamide (S=O) at ~1150–1350 cm⁻¹ .
  • NMR : Use 1H^1H NMR to identify aromatic protons (δ 7.0–8.5 ppm) and imine proton (δ ~8.3 ppm) .
  • Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 16.83° between aromatic planes) and hydrogen-bonding motifs (e.g., S(6) ring motifs) for structural validation .
  • Elemental analysis : Verify purity (>95%) via CHNS microanalysis .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?

  • Protocols :

  • Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Compare inhibition zones to standard antibiotics .
  • MIC determination : Use broth microdilution with serial dilutions (1–100 µg/mL) and resazurin viability staining .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular docking (AutoDock/Vina) : Dock the compound into target proteins (e.g., E. coli dihydrofolate reductase) using the Lamarckian algorithm. Validate with binding energy scores (ΔG < -7 kcal/mol) and RMSD < 2.0 Å .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4 eV) and electrostatic potential maps .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC testing to minimize discrepancies in inoculum size or growth media .
  • Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity using SAR studies .
  • Solubility adjustments : Use DMSO-water co-solvents (<5% DMSO) to enhance bioavailability in hydrophobic targets .

Q. What strategies improve the compound’s coordination chemistry with transition metals?

  • Metal complex synthesis :

  • Ligand-to-metal ratio : Use 2:1 (ligand:metal) for Cd(II) or Ag(I) complexes to enhance stability. Characterize via molar conductivity (Λm ~10–30 S cm² mol⁻¹ for non-electrolytes) .
  • Spectroscopic validation : Analyze shifts in IR (e.g., ν(C=N) → 1580 cm⁻¹ upon coordination) and UV-Vis (d-d transitions at ~450–600 nm for octahedral geometry) .

Q. How to design in vivo studies for antitumor or antivascular activity?

  • Experimental design :

  • Xenograft models : Administer 50–100 mg/kg/day intraperitoneally to nude mice with HT-29 colon tumors. Monitor tumor volume reduction (>50%) vs. controls .
  • Histopathology : Assess microvessel density (CD31 staining) and apoptosis (TUNEL assay) in treated tissues .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to validate decomposition pathways?

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂. Observe decomposition onset (>300°C for ligand vs. ~250°C for metal complexes) and correlate with DSC endotherms .
  • Mass spectrometry : Identify fragmentation patterns (e.g., m/z 350 for sulfonamide cleavage) to confirm degradation products .

Methodological Tables

Technique Key Parameters Application Example Reference
X-ray diffractionR factor < 0.05; C–C σ = 0.004 ÅResolve π-π interactions (3.79 Å)
Molecular dockingΔG < -7 kcal/mol; RMSD < 2.0 ÅPredict binding to DHFR
TGA-DSCDecomposition onset >300°CCompare ligand vs. metal complex stability

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